![molecular formula C17H18N6S B287563 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287563.png)
6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive candidate for research and development.
Wirkmechanismus
The mechanism of action of 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of specific cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique structure, which makes it an attractive candidate for research in various fields. However, one limitation is that the synthesis of this compound involves several steps, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for research involving 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is the development of new drugs based on this compound's unique structure and biological activity. Another direction is the investigation of this compound's potential applications in the field of nanotechnology. Finally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
Synthesemethoden
The synthesis of 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. The first step involves the reaction of 2-methylbenzyl chloride with sodium azide to form 2-methylbenzyl azide. The second step involves the reaction of 2-methylbenzyl azide with ethyl 2-chloroacetate to form ethyl 2-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate. The final step involves the reaction of ethyl 2-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate with 2-amino-5-methyl-1,3,4-thiadiazole to form 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Wissenschaftliche Forschungsanwendungen
The unique structure of 6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it an attractive candidate for research in various fields such as pharmacology, medicinal chemistry, and biochemistry. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Eigenschaften
Produktname |
6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
---|---|
Molekularformel |
C17H18N6S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
6-(2-ethyl-5-methylpyrazol-3-yl)-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6S/c1-4-22-14(9-12(3)20-22)16-21-23-15(18-19-17(23)24-16)10-13-8-6-5-7-11(13)2/h5-9H,4,10H2,1-3H3 |
InChI-Schlüssel |
SUHGHYDZMKMAFI-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)C)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4C |
Kanonische SMILES |
CCN1C(=CC(=N1)C)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.